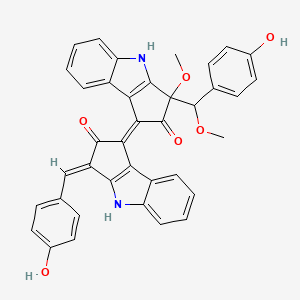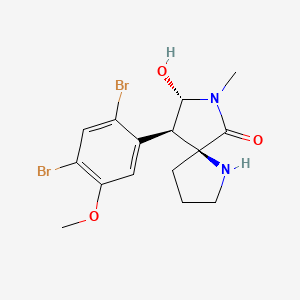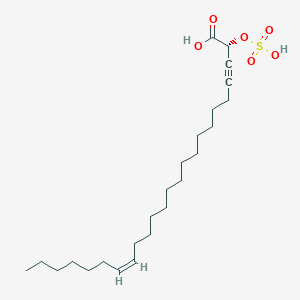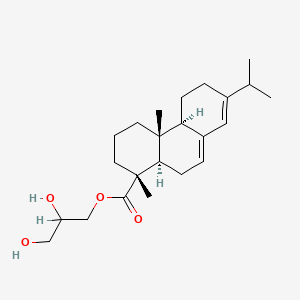
Glyceryl 1-abietate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl 1-abietate, also known as abietic acid, is a naturally occurring diterpene acid found in many plants, including pine and spruce. It is a colorless, slightly viscous liquid with a distinctive odor. It is used in a variety of applications, from food preservatives to pharmaceuticals. In
Scientific Research Applications
Allergenic Potential
Glyceryl 1-abietate (GMA) is identified as a contact allergen when abietic acid is esterified with glycerol. This compound has shown allergenic activity in animal experiments and can cause reactions in patients sensitive to unmodified rosin. Notably, GMA does not exhibit cross-reactivity to allergens in unmodified rosin, but some patients allergic to unmodified rosin have reacted to GMA (Gäfvert et al., 1994).
Glycerol Fermentation
Glycerol, a byproduct of bioethanol and biodiesel production, can be used in mixed culture fermentation processes to produce bulk chemicals. It is primarily converted into ethanol and formate, with the product spectrum changing based on substrate concentration (Temudo et al., 2008).
Microencapsulation Applications
Abietic acid glycerol derivatives, prepared by heating abietic acid with glycerol, show potential as microencapsulating materials. Derivatives like AaG-54 and AaG-20 exhibit superior moisture protection properties and could be used for delayed drug release (Puranik & Dorle, 1991).
Nitroglycerin Bioactivation
Glycerol trinitrate (GTN), a derivative of glycerol, is clinically significant in treating angina and heart failure. The bioactivation of GTN, leading to the production of cGMP and vascular smooth muscle relaxation, involves mitochondrial aldehyde dehydrogenase (mtALDH). This insight can contribute to understanding GTN's clinical efficacy and the issue of tolerance (Chen, Zhang, & Stamler, 2002).
Bio-based Polymeric Materials
In a study to synthesize bio-based coating materials with enhanced mechanical properties, isomers of abietic acid were epoxidized using glycidol. The resultant bio-based polymers, involving glycerol and abietic acid derivatives, showed superior thermal and mechanical properties, suggesting potential applications in sustainable materials (Chauhan et al., 2019).
Mechanism of Action
properties
| { "Design of the Synthesis Pathway": "The synthesis of Glyceryl 1-abietate can be achieved through esterification of glycerol with abietic acid.", "Starting Materials": [ "Glycerol", "Abietic acid", "Sulfuric acid", "Methanol" ], "Reaction": [ "Mix glycerol and abietic acid in a round-bottom flask.", "Add a few drops of sulfuric acid as a catalyst.", "Heat the mixture to 120°C and stir for 4 hours.", "Cool the mixture to room temperature and add methanol to the flask.", "Stir the mixture for 30 minutes to precipitate the Glyceryl 1-abietate.", "Filter the precipitate and wash it with methanol.", "Dry the product under vacuum to obtain Glyceryl 1-abietate." ] } | |
CAS RN |
8050-31-5 |
Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (1S,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C23H36O4/c1-15(2)16-6-8-19-17(12-16)7-9-20-22(19,3)10-5-11-23(20,4)21(26)27-14-18(25)13-24/h7,12,15,18-20,24-25H,5-6,8-11,13-14H2,1-4H3/t18?,19-,20?,22-,23+/m1/s1 |
InChI Key |
HBKBEZURJSNABK-ZYVHDLTOSA-N |
Isomeric SMILES |
CC(C)C1=CC2=CCC3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)OCC(CO)O)C |
SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)O)C |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)O)C |
Other CAS RN |
186374-50-5 8050-31-5 |
physical_description |
Solid; [IUCLID] Odorless solid; [Eastman Chemical MSDS] |
solubility |
Insoluble in water, soluble in acetone |
synonyms |
Foral 85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





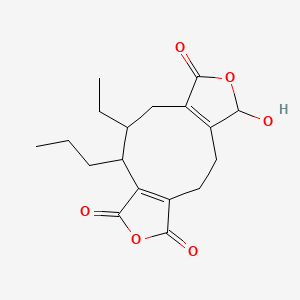
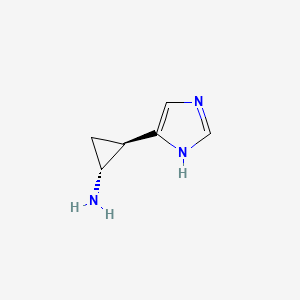

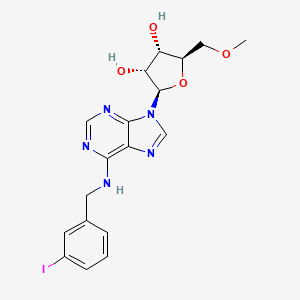

![(E)-3-[2-Cyano-5-(thiophen-3-ylmethoxy)-phenyl]-2-phenyl-acrylic acid](/img/structure/B1247632.png)
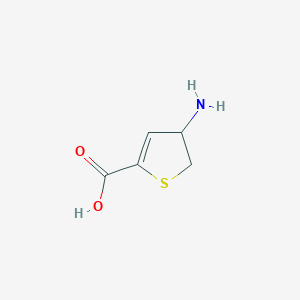

![(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one](/img/structure/B1247636.png)
